molecular formula C14H21N3O3 B2681537 Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate CAS No. 1904143-58-3

Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B2681537
CAS No.: 1904143-58-3
M. Wt: 279.34
InChI Key: DXVVLNOQQRSEPG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a pyridazin-3-yloxy moiety, and a piperidine-1-carboxylate structure

Scientific Research Applications

Chemistry: Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create derivatives with desired biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a pyridazin-3-yloxy derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazin-3-yloxy moiety, potentially converting it to a pyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon in ethanol.

    Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyridazine derivatives.

    Substitution: Various tert-butyl substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy moiety may enhance binding affinity or specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of the pyridazin-3-yloxy moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this specific functional group, leading to different reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-pyridazin-3-yloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-6-11(10-17)19-12-7-4-8-15-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVLNOQQRSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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